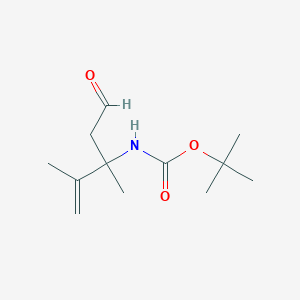

N-Boc-(+/-)-3-Amino-3,4-Dimethylpent-4-enal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Wissenschaftliche Forschungsanwendungen

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Investigated for its potential as a building block in the synthesis of drug candidates, particularly those targeting neurological disorders and cancer.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

Target of action

The primary target of “N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal” or “tert-butyl N-(2,3-dimethyl-5-oxopent-1-en-3-yl)carbamate” is likely to be a specific enzyme or receptor in a biochemical pathway. The Boc group in the compound is a protective group used in organic synthesis .

Mode of action

The compound interacts with its target by binding to it, which could inhibit or activate the function of the target. The Boc group is stable towards most nucleophiles and bases .

Biochemical pathways

The compound could affect various biochemical pathways depending on its target. The introduction and removal of the Boc group can be used to control the reactivity of the compound .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its chemical structure and the presence of the Boc group. The Boc group can be removed under certain conditions, which could affect the compound’s bioavailability .

Result of action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. The presence of the Boc group could affect these outcomes .

Action environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. The Boc group is stable under certain conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The aldehyde functionality is introduced through various synthetic routes, including the oxidation of corresponding alcohols or the reduction of carboxylic acids.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, adhering to green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products

Oxidation: 3-amino-3,4-dimethylpent-4-enoic acid

Reduction: 3-amino-3,4-dimethylpent-4-enol

Substitution: Free amine (3-amino-3,4-dimethylpent-4-enal)

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-3-amino-3-methylbutanal: Similar structure but with a different alkyl chain length.

N-Boc-3-amino-4-methylpentanal: Similar structure but with a different position of the methyl group.

N-Boc-3-amino-3,4-dimethylbutanal: Similar structure but with a different alkyl chain length.

Uniqueness

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal is unique due to its specific combination of functional groups and stereochemistry. The presence of both the Boc-protected amino group and the aldehyde group allows for versatile reactivity, making it a valuable intermediate in organic synthesis. Its stereochemistry also provides opportunities for the study of chiral interactions in biological systems.

Biologische Aktivität

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant studies that highlight its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility. The compound can be represented as follows:

- Molecular Formula : C₉H₁₅NO₂

- Molecular Weight : 169.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Aldehyde : Starting from 3,3-dimethylpent-4-enal, the aldehyde is synthesized via standard organic reactions.

- Boc Protection : The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.

- Purification : The product is purified using chromatography techniques.

This compound exhibits various biological activities primarily through modulation of enzyme pathways and interaction with cellular receptors. Notably, it has been studied for its potential role as a selective modulator of SHP1 (Src Homology 2 Domain-containing Protein Tyrosine Phosphatase 1), which is implicated in several signaling pathways related to cancer and immune responses.

Case Studies and Research Findings

-

SHP1 Activation :

Compound EC50 (μM) Maximum Activation Fold Compound A 1.54 ± 0.1 7.63 ± 0.8 Compound B 2.10 ± 0.2 8.79 ± 0.5 -

Anti-tumor Activity :

Compound IC50 (μM) Cell Line Compound X 1.65 ± 0.05 RS4;11 Compound Y 2.04 ± 0.11 NB4 Compound Z 2.48 ± 0.20 NCI-H1299

Applications in Drug Development

The unique structural features of this compound make it a valuable candidate for drug development:

- Peptide Synthesis : Its Boc protection allows for selective modifications during peptide synthesis, crucial for developing complex biological molecules.

- Bioconjugation : The compound can be used to link biomolecules with therapeutic agents or imaging agents, enhancing the efficacy of treatments.

Eigenschaften

IUPAC Name |

tert-butyl N-(2,3-dimethyl-5-oxopent-1-en-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(2)12(6,7-8-14)13-10(15)16-11(3,4)5/h8H,1,7H2,2-6H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLWYYDPDKGZID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(CC=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.